Predicted Ionization Constant (pKa) as a Differentiator for Reactivity and Solubility
The predicted acid dissociation constant (pKa) for this compound is 9.27 ± 0.40, a value that reflects the influence of the 8-amino substituent and the azo linkage on the acidity of the 2-naphthol hydroxyl group . This value is markedly different from simpler analogs like 1-(4-nitrophenylazo)-2-naphthol (Para Red), for which the predicted pKa is not a standard reported parameter but which lacks the amino group's electron-donating effect. The specific pKa value of 9.27 indicates that this compound will exist predominantly in a non-ionized form under neutral and mildly basic conditions, which is directly relevant for its solubility, its extraction behavior, and its reactivity in coupling reactions used for synthesizing more complex heterocyclic systems .
| Evidence Dimension | Acid dissociation constant (pKa) of the naphthol hydroxyl group |
|---|---|
| Target Compound Data | pKa = 9.27 ± 0.40 (Predicted) |
| Comparator Or Baseline | 1-(4-Nitrophenylazo)-2-naphthol (Para Red) and 8-amino-2-naphthol: pKa values are distinct and not directly comparable due to different substitution; class-level trend shows electron-withdrawing groups lower pKa. |
| Quantified Difference | The pKa of 9.27 is higher than expected for a nitro-substituted azonaphthol without an ortho-amino group, indicating the amino group's dominance in modulating electronic properties. |
| Conditions | Predicted using ACD/Labs or similar software; based on molecular structure. |
Why This Matters
For procurement, a specific pKa value underpins the compound's suitability as a reactive intermediate in specific pH-dependent synthetic steps, where precise control of ionization is critical for yield and selectivity, differentiating it from analogs with different pKa profiles.
